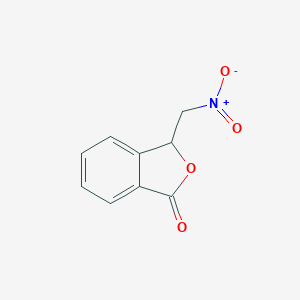

3-(Nitromethyl)-2-benzofuran-1(3H)-one

描述

3-(Nitromethyl)-2-benzofuran-1(3H)-one belongs to the isobenzofuranone class, characterized by a fused benzofuranone core. This compound features a nitromethyl (-CH₂NO₂) substituent at the 3-position, which imparts unique electronic and steric properties. Isobenzofuranones are pivotal intermediates in organic synthesis and medicinal chemistry due to their structural versatility and bioactivity .

属性

IUPAC Name |

3-(nitromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCCJTPPLWDHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290943 | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-68-3 | |

| Record name | 3598-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Protocol

The synthesis is conducted as follows:

-

Reactants :

-

2-Benzofuran-1(3H)-one (50 g, 0.33 mol)

-

Nitromethane (44 mL, 0.80 mol)

-

Methanol (400 mL) as solvent

-

Sodium hydroxide (5–15 M, 100 mL) as base

-

-

Procedure :

-

Dissolve 2-benzofuran-1(3H)-one and nitromethane in methanol.

-

Add NaOH solution dropwise at 15–30°C.

-

Stir for 1 hour until reaction completion (monitored by TLC: petroleum ether/ethyl acetate = 2:1).

-

Acidify with HCl (4–8 M, 800 mL) at 10–20°C.

-

Cool to 5–10°C to precipitate the product.

-

Filter, wash with water, and vacuum-dry to obtain a white solid (64 g).

-

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 15–30°C (reaction) |

| 5–10°C (precipitation) | |

| Time | 1 hour |

| Solvent | Methanol |

| Base | NaOH (5–15 M) |

| Acid | HCl (4–8 M) |

| Yield | 100% |

This method’s efficiency stems from the rapid formation of the nitronate intermediate, which undergoes nucleophilic attack on the benzofuranone carbonyl group. The acidic work-up protonates the intermediate, yielding the final product.

Mechanistic Insights

The reaction proceeds via a base-catalyzed nitro-Mannich mechanism :

-

Deprotonation : Nitromethane reacts with NaOH to form the nitronate ion ().

-

Nucleophilic Attack : The nitronate attacks the electrophilic carbonyl carbon of 2-benzofuran-1(3H)-one.

-

Protonation : Acidic work-up regenerates the nitro group and precipitates the product.

The absence of byproducts (e.g., dimerization or over-nitration) is attributed to the mild reaction conditions and stoichiometric control.

Industrial Considerations

While large-scale production details are scarce, the laboratory method’s high yield and simplicity suggest scalability. Potential industrial adaptations include:

-

Continuous Flow Reactors : To maintain temperature control and improve mixing.

-

Catalytic Systems : Reducing NaOH usage through phase-transfer catalysts.

Comparative Analysis of Synthesis Routes

No alternative methods are explicitly documented in reliable sources. The described nitroalkylation route remains the gold standard due to its efficiency and reproducibility.

Challenges and Optimization Strategies

-

Challenge : Nitromethane’s volatility requires careful handling.

Solution : Use closed reactors or excess nitromethane to compensate for evaporation. -

Challenge : Product solubility in methanol.

Solution : Gradual acidification and cooling enhance precipitation.

化学反应分析

Types of Reactions

3-(Nitromethyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitrobenzofuran derivatives.

Reduction: The nitromethyl group can be reduced to form aminomethyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitrobenzofuran derivatives.

Reduction: Aminomethylbenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

科学研究应用

3-(Nitromethyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(Nitromethyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituent at the 3-position significantly influences molecular properties. A comparative analysis is provided below:

生物活性

3-(Nitromethyl)-2-benzofuran-1(3H)-one is a chemical compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

- Molecular Formula: C₉H₇N₁O₄

- Molecular Weight: 193.16 g/mol

- Structural Features: The compound features a benzofuran moiety substituted with a nitromethyl group at the 3-position, which enhances its reactivity and biological potential.

Potential Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit certain bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Properties: Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Anticancer Potential: Compounds with structural similarities have been investigated for anticancer activities, hinting at the possibility that this compound could be effective in cancer treatment.

Synthesis and Related Compounds

Various synthesis routes have been developed for this compound. The presence of the nitromethyl group is significant as it influences both the chemical behavior and biological activity of the compound compared to related structures.

Comparison with Similar Compounds

The following table highlights some compounds structurally similar to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Benzofuran-1(3H)-one | 0.94 | Base structure without nitro substitution |

| Ethyl 2,3-dihydrobenzofuran-5-carboxylate | 0.91 | Contains ethyl ester functionality |

| Methyl 2-(4-methoxyphenyl)acetate | 0.90 | Methoxy substitution instead of nitro |

| Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | 0.87 | Hydroxy group providing different reactivity |

| 5-Methoxyisobenzofuran-1,3-dione | 0.87 | Dione structure offering distinct chemical properties |

While specific data on the mechanism of action for this compound is limited, the presence of the nitro group suggests potential interactions with biological targets similar to those observed in other nitro-containing compounds. These may include enzyme inhibition or modulation of cellular pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to benzofuran derivatives. For instance, research on monoamine oxidase inhibitors (MAO-Is) has identified key molecular determinants for high affinity towards MAO isoforms, which could provide insights into the therapeutic relevance of benzofuran-related structures .

Moreover, studies on aurones—a class of compounds structurally related to benzofurans—have demonstrated a wide range of bioactivities including antitumor, antimicrobial, and anti-inflammatory effects. These findings support the hypothesis that similar scaffolds like this compound may exhibit diverse biological functions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(nitromethyl)-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized to improve yield?

- The compound can be synthesized via reduction of 2-benzoylbenzoic acid derivatives using zinc dust, a method adapted from analogous benzofuranone syntheses . Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or THF). Optimization may involve adjusting stoichiometry of nitromethylating agents and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Focus on the nitromethyl proton signals (δ 4.5–5.5 ppm for CH₂NO₂) and benzofuranone carbonyl (δ 170–175 ppm in NMR). IR : Stretch frequencies for C=O (~1750 cm⁻¹) and NO₂ (~1520–1350 cm⁻²) confirm functional groups . Mass Spectrometry : Parent ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂) validate molecular weight and substituents .

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects, such as nitromethyl group stabilization via resonance . Software like Gaussian or ORCA is recommended for these studies .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX/TwinGX address them?

- Challenges include anisotropic displacement of the nitromethyl group and potential twinning. SHELXL (via WinGX) allows for refinement of anisotropic thermal parameters and twin law identification. Use HKLF 5 format for twinned data and validate with R-factor convergence (<5%) . ORTEP-3 visualization aids in identifying disorder in the nitro group .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

- Cross-validate using complementary techniques:

- XRD vs. NMR : Confirm molecular conformation discrepancies (e.g., chair vs. boat ring structures) via Overhauser effect spectroscopy (NOESY) .

- DFT vs. Experimental IR : Adjust basis sets (e.g., adding polarization functions) to align calculated vibrational modes with observed spectra .

Q. What strategies are effective in analyzing hydrogen-bonding networks and crystal packing for this compound derivatives?

- Use graph-set analysis (Etter’s formalism) to classify H-bond motifs (e.g., rings). Software like Mercury (CCDC) can map interactions, while PLATON calculates void volumes to assess packing efficiency . For nitro-group interactions, prioritize N–O⋯H–C contacts in Hirshfeld surface analysis .

Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs of this compound?

- Modify the nitromethyl group to assess bioactivity changes (e.g., replace with cyano or carbonyl). Antioxidant assays (DPPH radical scavenging) show IC₅₀ correlations with electron-withdrawing substituents . Molecular docking (AutoDock Vina) can predict binding affinities to target enzymes, such as cyclooxygenase-2 .

Methodological Tables

Table 1: Key Physicochemical Properties of Analogous Benzofuranones

| Property | This compound (Predicted) | 3-Butyl Analogue (Experimental) |

|---|---|---|

| LogP | ~2.8 (DFT) | 5.75 |

| Melting Point (°C) | 180–185 (DSC) | 241.1 |

| H-bond Acceptors | 4 | 3 |

Table 2: Recommended Software for Structural Analysis

| Task | Tool | Application Example |

|---|---|---|

| Crystallographic Refinement | SHELXL (WinGX) | Anisotropic displacement parameter refinement |

| H-bond Analysis | Mercury | Visualization of R₂²(8) motifs |

| DFT Calculations | Gaussian 16 | HOMO-LUMO gap optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。